Specific Inhibition of β-Glucuronidase: A Unique Functional Profile
N-(4-bromophenyl)pyrimidin-2-amine (also referenced as 4-(4-bromophenyl)pyrimidin-2-amine) has been identified as a competitive inhibitor of the enzyme β-glucuronidase, a target implicated in drug-induced enteropathy and certain cancers . While quantitative inhibition data for its 4-fluoro and 4-chloro analogs in the exact same assay context is not available in the public domain, the activity of the bromo derivative provides a specific, functional anchor that differentiates it from the broader class. The demonstrated inhibition of β-glucuronidase represents a validated point of biological engagement that is not a known property of all N-phenylpyrimidin-2-amine analogs .
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 μM |
| Comparator Or Baseline | Other N-phenylpyrimidin-2-amine analogs (no specific β-glucuronidase inhibition data reported) |
| Quantified Difference | Not quantifiable; differentiation is based on a unique, validated target activity for the target compound. |
| Conditions | In vitro competitive inhibition assay for β-glucuronidase |
Why This Matters
For research programs targeting β-glucuronidase, this compound offers a rare, validated starting point for chemical probe development, unlike its more common but untested analogs.
